molecular formula C55H86O24 B196297 isoescin Ib CAS No. 219944-46-4

isoescin Ib

Cat. No.: B196297
CAS No.: 219944-46-4
M. Wt: 1131.3 g/mol
InChI Key: YOSIWGSGLDDTHJ-OXPBSUTMSA-N
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Description

Isoescin IB is a naturally occurring triterpenoid saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It is an isomer of Escin IB, and both compounds are the chief active ingredients in escin, which is known for its anti-inflammatory, anti-edematous, and vasoprotective properties .

Preparation Methods

Isoescin IB can be extracted from the seeds of Aesculus chinensis Bunge using accelerated solvent extraction (ASE) followed by high-performance liquid chromatography (HPLC) and electrospray-time of flight mass spectrometry (ESI-TOF/MS). The optimized procedure employs 70% methanol as the extraction solvent, 120°C extraction temperature, 7 minutes of static extraction time, and 60% flush volume . Another method involves ultrasonic extraction with 70% methanol at 80°C for 4 hours .

Chemical Reactions Analysis

Isoescin IB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isoescin IB has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the structure-activity relationship of saponins. In biology, it is used to investigate its effects on cell proliferation and apoptosis. In medicine, this compound is studied for its potential anti-cancer properties, particularly in compositions with other approved drugs to enhance their efficacy . Additionally, it is used in the pharmaceutical industry for developing treatments for chronic venous insufficiency and other vascular conditions .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIWGSGLDDTHJ-OXPBSUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219944-46-4
Record name Isoescin IB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOESCIN IB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the chemical structure of isoescin Ib and how does this relate to other similar compounds?

A1: this compound belongs to a group of isomeric saponins found in the seeds of the Aesculus genus (horse chestnut) [, , ]. These saponins share a common aglycone core, protoaescigenin, but differ in the type, number, and linkage of sugar moieties attached to this core. While the exact structural elucidation of this compound is not provided in these specific papers, its close relationship to escin Ia, escin Ib, and isoescin Ia suggests a similar triterpene saponin structure with variations in the sugar chains and their linkages [, ]. Further research focusing on spectroscopic analysis, including NMR and mass spectrometry, would be needed to fully define its structure.

Q2: How can I efficiently isolate and purify this compound from natural sources?

A2: Preparative high-performance liquid chromatography (Pre-HPLC) has been successfully employed for the isolation and purification of this compound from the seeds of Aesculus chinensis []. This method utilizes a gradient mobile phase system composed of methanol, water, and acetic acid to separate this compound from other closely related saponins, achieving a purity of over 99% [].

Q3: What analytical techniques are used to identify and quantify this compound in plant extracts or pharmaceutical formulations?

A3: High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a commonly employed method for both qualitative and quantitative analysis of this compound []. This method offers high sensitivity and reliability for determining this compound content in complex mixtures. Additionally, thin layer chromatography (TLC) can be used as a complementary technique for positive confirmation of this compound presence []. Further research employing techniques like high-performance liquid chromatography/ion trap (HPLC-IT) mass spectrometry can provide in-depth characterization of this compound and related compounds within a mixture [].

Q4: Are there concerns regarding the stability of this compound during extraction and storage?

A4: Research indicates that the total escin content, which includes this compound, in horse chestnut seeds decreases significantly upon storage []. Specifically, a reduction of over 30% in the endosperm and over 40% in the skin was observed after two years []. This highlights the importance of proper storage conditions and emphasizes the need for further investigation into the stability of this compound under various conditions to ensure its efficacy in pharmaceutical applications.

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